molecular formula C14H10FNO5 B6392992 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261960-26-2

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6392992
CAS No.: 1261960-26-2
M. Wt: 291.23 g/mol
InChI Key: SRKVLQGQWZHEKT-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a fluoro and methoxycarbonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common route starts with the preparation of 3-fluoro-4-methoxycarbonylphenylboronic acid, which is then coupled with a suitable nicotinic acid derivative under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-oxonicotinic acid.

    Reduction: Formation of 5-(3-Fluoro-4-hydroxymethylphenyl)-2-hydroxynicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl group on the nicotinic acid core can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid
  • 5-(3-Fluoro-4-carboxyphenyl)-2-hydroxynicotinic acid
  • 5-(3-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid

Uniqueness

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both fluoro and methoxycarbonyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

5-(3-fluoro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(20)9-3-2-7(5-11(9)15)8-4-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVLQGQWZHEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688127
Record name 5-[3-Fluoro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-26-2
Record name 5-[3-Fluoro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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